molecular formula C4H4IN3O2 B2678047 4-iodo-1-methyl-5-nitro-1H-pyrazole CAS No. 1354705-79-5; 54210-33-2

4-iodo-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B2678047
CAS No.: 1354705-79-5; 54210-33-2
M. Wt: 252.999
InChI Key: NRSSVMYLCZDMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-1-methyl-5-nitro-1H-pyrazole is a halogenated nitro-pyrazole derivative with the molecular formula C₄H₄IN₃O₂ and a molecular weight of 252.999 g/mol . The compound features a pyrazole ring substituted with an iodine atom at position 4, a methyl group at position 1 (N-methyl), and a nitro group at position 5. Its ChemSpider ID is 26460133, and it has been historically cataloged under CAS numbers such as 1281872-29-4 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSSVMYLCZDMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position Effects

  • Nitro Group Orientation : In this compound, the nitro group at position 5 creates distinct electronic effects compared to its isomer (4-iodo-5-methyl-3-nitro-1H-pyrazole), where the nitro group at position 3 may alter electrophilic substitution patterns .
  • Halogen Influence : Iodine at position 4 (target compound) vs. chlorine at position 5 (5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole) affects polarizability and reactivity. Iodo-substituted pyrazoles are more prone to participate in cross-coupling reactions, while chloro derivatives are cheaper but less reactive .

Functional Group Complexity

  • Aromatic vs. Aliphatic Substituents: The phenyl group in 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole increases lipophilicity, making it more suitable for hydrophobic interactions in medicinal chemistry.

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